molecular formula C20H25N3O2 B2584653 N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-benzamide CAS No. 91616-69-2

N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-benzamide

Cat. No. B2584653
CAS RN: 91616-69-2
M. Wt: 339.439
InChI Key: VINJWMQYVRCWQC-UHFFFAOYSA-N
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Description

“N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-benzamide” is a synthetic piperazine derivative . It has been studied for its efficacy as an acetylcholinesterase inhibitor (AChEI), which is relevant to Alzheimer’s disease treatment . The compound has a molecular formula of C10H13NO3 .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring attached to a benzamide group . The exact 3D structure can be viewed using specialized software .

Scientific Research Applications

Dopamine D3 Receptor Ligands

The modification of N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potent and selective dopamine D(4) receptor ligand, led to the identification of derivatives with moderate D(3) affinity. These structural modifications, specifically the inclusion of 2-methoxyphenyl and 2,3-dichlorophenyl derivatives, demonstrated the compound's potential as a selective ligand for the D(3) receptor, highlighting its significance in researching dopamine-related disorders (Leopoldo et al., 2002).

Serotonin Antagonists

The compound has been investigated for its affinity towards serotonin receptors. Studies conducted to improve the selectivity of serotonin 1A (5-HT1A) antagonists led to the creation of derivatives that retain 5-HT1A affinity with an emphasis on reduced alpha 1-adrenergic affinity. This research direction underscores the compound's utility in developing selective serotonin receptor antagonists with potential therapeutic applications (Raghupathi et al., 1991).

Radioligands for Imaging

The exploration of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for visualizing primary breast tumors via sigma receptors underscores the compound's application in diagnostic imaging. The preferential binding to sigma receptors, overexpressed in breast cancer cells, highlights its potential role in the non-invasive assessment of tumor proliferation, offering insights into its application in oncology (Caveliers et al., 2002).

Tocolytic Activity

Research on 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide revealed its tocolytic activity by inhibiting uterine contractions. This study presents the compound's potential application in managing preterm labor, emphasizing its action via muscarinic receptors (Lucky & Omonkhelin, 2009).

Melatonergic MT2 Selective Agents

N-acyl-4-indanyl-piperazines derived from the modification of the compound have shown high affinity for melatonergic MT(2) receptors. The discovery of selective MT(2) agonists from this series, capable of advancing circadian phase in rats, illuminates the compound's relevance in sleep disorders and circadian rhythm research (Mattson et al., 2003).

Mechanism of Action

properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)23-15-13-22(14-16-23)12-11-21-20(24)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINJWMQYVRCWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 1.92 g (0.01 mol) of 1-(2-methoxyphenyl)piperazine, 1.01 g (0.01 mol) of triethylamine, 150 ml of toluene and 2.28 g (0.01 mol) of N-(2-bromoethyl)benzamide were added, and the mixture was refluxed for 3-4 hours under stirring. After the reaction, the solvent was concentrated under vacuum to half of its original volume, and a mixture of the residue with water was extracted with ethyl acetate. After separating the solvent layer, the aqueous layer was further extracted with ethyl acetate, and a mixture of the extract with the previously separated solvent layer was washed with water. To the organic layer, 1N HCl was added until the pH became 3.0, and the aqueous layer was separated. The separated aqueous layer was neutralized with aqueous sodium bicarbonate, and extracted with ethyl acetate. The organic layer was washed with water and a saturated aqueous solution of sodium chloride, dried with Glauber's salt, and distilled under vacuum to remove the solvent. The resulting residue was mixed with benzene-ether to provide 2.03 g (yield: 60%) of crystalline 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine. Recrystallization from a mixture of isopropyl alcohol and ether gave a colorless needles having a melting point of 139°-140° C.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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